2-Azabicyclo[4.1.0]hepta-2,4,6-triene

Catalog No.
S14523012
CAS No.
591245-14-6
M.F
C6H5N
M. Wt
91.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[4.1.0]hepta-2,4,6-triene

CAS Number

591245-14-6

Product Name

2-Azabicyclo[4.1.0]hepta-2,4,6-triene

IUPAC Name

2-azabicyclo[4.1.0]hepta-2,4,6-triene

Molecular Formula

C6H5N

Molecular Weight

91.11 g/mol

InChI

InChI=1S/C6H5N/c1-2-5-4-6(5)7-3-1/h1-4,6H

InChI Key

PFTLPJNGOLBBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC2N=C1

2-Azabicyclo[4.1.0]hepta-2,4,6-triene is a bicyclic compound characterized by a nitrogen atom integrated into a bicyclic structure, which consists of seven carbon atoms and one nitrogen atom. This unique compound features a highly strained bicyclic framework that includes two double bonds and a nitrogen atom positioned in the ring system. The molecular formula of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene is C7H7NC_7H_7N, and it is known for its intriguing chemical reactivity and potential applications in organic synthesis and medicinal chemistry .

Typical of compounds with strained ring systems:

  • Rearrangement Reactions: This compound can participate in rearrangement reactions that often involve the migration of atoms or groups within the molecule.
  • Oxidation Reactions: It can be oxidized to form different products, which may include derivatives with enhanced functional groups.
  • Substitution Reactions: The presence of the nitrogen atom allows for nucleophilic substitution reactions, where other nucleophiles can replace hydrogen atoms on the carbon framework .

The synthesis of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors that contain both carbon and nitrogen functionalities to form the bicyclic structure.
  • Photochemical Methods: Some studies suggest that photochemical methods can be employed to generate this compound from simpler precursors under UV light irradiation.
  • Lewis Acid Catalysis: Lewis acids can facilitate the formation of this compound by stabilizing transition states during cyclization reactions, enhancing yields and selectivity .

2-Azabicyclo[4.1.0]hepta-2,4,6-triene has potential applications in various fields:

  • Organic Synthesis: Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its strained nature, it may find applications in designing new materials with specific mechanical or electronic properties.
  • Pharmaceutical Chemistry: The compound's reactivity could be harnessed for developing novel pharmaceuticals or biologically active compounds.

Interaction studies involving 2-Azabicyclo[4.1.0]hepta-2,4,6-triene often focus on its reactivity with various Lewis acids and bases. These studies reveal how the compound can form complexes with Lewis acids through coordination interactions involving its nitrogen atom or double bonds. Such interactions can significantly alter the reactivity profile of the compound and lead to new reaction pathways or product formations.

Several compounds share structural characteristics with 2-Azabicyclo[4.1.0]hepta-2,4,6-triene. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Azabicyclo[3.3.0]octa-3,5-dieneBicyclicContains a different ring size and nitrogen placement
7-Azabicyclo[4.1.0]heptaneBicyclicSaturated structure without double bonds
5-Azabicyclo[3.3.0]octa-1(5),3-dieneBicyclicExhibits different reactivity due to ring strain
3-Methyl-7-azabicyclo[4.1.0]hepta-2,4-dieneBicyclicMethyl substitution affects sterics and reactivity

Uniqueness of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene

The uniqueness of 2-Azabicyclo[4.1.0]hepta-2,4,6-triene lies in its combination of a bicyclic structure with a nitrogen atom that participates actively in

Hydrogen Bond Acceptor Count

1

Exact Mass

91.042199164 g/mol

Monoisotopic Mass

91.042199164 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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